molecular formula C20H16N4O B2797146 (1H-1,2,3-Benzotriazol-1-ylmethoxy)(diphenylmethylidene)amine CAS No. 145904-38-7

(1H-1,2,3-Benzotriazol-1-ylmethoxy)(diphenylmethylidene)amine

Cat. No.: B2797146
CAS No.: 145904-38-7
M. Wt: 328.375
InChI Key: NPOGYQDAKUYKSB-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of (1H-1,2,3-Benzotriazol-1-ylmethoxy)(diphenylmethylidene)amine typically involves the reaction of benzotriazole with appropriate aldehydes or ketones. One common method involves the reaction of benzotriazole with benzaldehyde in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under reflux conditions .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

(1H-1,2,3-Benzotriazol-1-ylmethoxy)(diphenylmethylidene)amine undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like THF, DMF, and dichloromethane, as well as catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions .

Scientific Research Applications

(1H-1,2,3-Benzotriazol-1-ylmethoxy)(diphenylmethylidene)amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (1H-1,2,3-Benzotriazol-1-ylmethoxy)(diphenylmethylidene)amine involves its interaction with molecular targets such as enzymes and receptors. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with these targets, leading to various biological effects. The compound’s ability to bind to enzymes and receptors is attributed to its large conjugated system and hydrogen bond acceptors .

Properties

IUPAC Name

N-(benzotriazol-1-ylmethoxy)-1,1-diphenylmethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O/c1-3-9-16(10-4-1)20(17-11-5-2-6-12-17)22-25-15-24-19-14-8-7-13-18(19)21-23-24/h1-14H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPOGYQDAKUYKSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NOCN2C3=CC=CC=C3N=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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